molecular formula C7H7F2NO B14011306 (4-Amino-2,6-difluorophenyl)methanol

(4-Amino-2,6-difluorophenyl)methanol

Cat. No.: B14011306
M. Wt: 159.13 g/mol
InChI Key: OYYWADWXUYXRKJ-UHFFFAOYSA-N
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Description

(4-Amino-2,6-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of an amino group and two fluorine atoms on a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-difluorophenyl)methanol typically involves the following steps:

    Nitration and Reduction: The starting material, 2,6-difluorobenzaldehyde, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.

    Hydroxymethylation: The resulting 4-amino-2,6-difluorobenzene is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-2,6-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under elevated temperatures and in the presence of a catalyst.

Major Products:

    Oxidation: 4-Amino-2,6-difluorobenzaldehyde or 4-Amino-2,6-difluorobenzoic acid.

    Reduction: 4-Amino-2,6-difluoroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2,6-difluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2,6-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 4-Amino-2,6-difluorobenzaldehyde
  • 4-Amino-2,6-difluorobenzoic acid
  • 4-Amino-2,6-difluoroaniline

Comparison: (4-Amino-2,6-difluorophenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the same benzene ring This combination allows for versatile chemical modifications and applications

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

(4-amino-2,6-difluorophenyl)methanol

InChI

InChI=1S/C7H7F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3,10H2

InChI Key

OYYWADWXUYXRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)N

Origin of Product

United States

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